molecular formula C10H8ClNO3 B14642859 5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one CAS No. 54080-56-7

5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B14642859
CAS No.: 54080-56-7
M. Wt: 225.63 g/mol
InChI Key: XLTCTKRGZDAVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 5th position and an oxopropyl group at the 3rd position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminophenol with an appropriate acylating agent, such as 2-oxopropyl chloride, in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of 5-chloro-3-(2-hydroxypropyl)-1,3-benzoxazol-2(3H)-one.

    Substitution: Formation of various substituted benzoxazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-hydroxyindole: Another heterocyclic compound with similar structural features.

    3-Methoxy-4-propoxy-benzaldehyde: A benzaldehyde derivative with similar functional groups.

Uniqueness

5-Chloro-3-(2-oxopropyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both chloro and oxopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

54080-56-7

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

5-chloro-3-(2-oxopropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H8ClNO3/c1-6(13)5-12-8-4-7(11)2-3-9(8)15-10(12)14/h2-4H,5H2,1H3

InChI Key

XLTCTKRGZDAVDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.